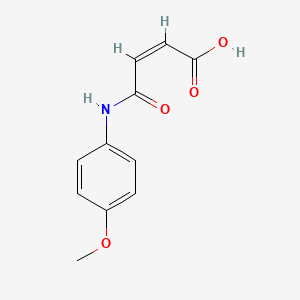

N-(4-Methoxyphenyl)maleamic acid

Descripción general

Descripción

“N-(4-Methoxyphenyl)maleamic acid” is a chemical compound with the molecular formula C11H11NO4 . The asymmetric unit of this compound contains two unique molecules, both of which are almost planar . The dihedral angles between the benzene ring and the plane of the maleamic acid unit are 3.43 (5) and 5.79 (3)° in the two molecules .

Synthesis Analysis

The synthesis of N-substituted maleimides, such as “N-(4-Methoxyphenyl)maleamic acid”, has been described in various studies . One method involves a two-step process starting from maleic anhydride and a substituted aniline .Molecular Structure Analysis

The molecular structure of “N-(4-Methoxyphenyl)maleamic acid” is stabilized by a short intramolecular O-H…O hydrogen bond within each maleamic acid unit . In the crystal, intermolecular N-H…O hydrogen bonds link the molecules into zigzag chains extending along [10] .Aplicaciones Científicas De Investigación

Corrosion Protection

The compound has been used in the creation of Poly[N-(4-Methoxy Phenyl)maleamic Acid] for corrosion protection . This polymer was produced using an electrochemical oxidation approach in a 3.5% seawater solution . The anticorrosion function of the polymer films was examined using the electrochemical polarization approach .

Bioactivity Applications

The same study also investigated the impact of preparing polymers on certain bacteria strains . This suggests potential bioactivity applications of the compound, although the specific details were not provided in the search results .

Nanocomposites

The compound has been used in the creation of nanocomposites . Specifically, nanoparticles like CuO and ZnO were added to the monomer solution, which improved the polymers’ anticorrosion .

Crystallography

The compound has been studied in the field of crystallography . The asymmetric unit contains two unique molecules, both of which are almost planar . The molecular structures are stabilized by a short intramolecular O-H⋯O hydrogen bond within each maleamic acid unit .

Hydrogen Bonding

In the crystal, intermolecular N—H O hydrogen bonds link the molecules into zigzag chains . This suggests potential applications in materials science, where the properties of hydrogen-bonded networks are often exploited.

Organic Coatings

The compound has been used in the development of organic coatings . These coatings are popular for their low cost, ease of application, and functional potential .

Mecanismo De Acción

Target of Action

N-(4-Methoxyphenyl)maleamic acid, a type of N-substituted maleimide, has been found to exhibit antimicrobial and cytostatic activity . The primary target of this compound is the membrane enzyme, β(1,3)glucan synthase . This enzyme plays a crucial role in the biosynthesis of chitin and β(1,3)glucan, which are key components of the fungal cell wall .

Mode of Action

It is known that the compound interacts with its target, β(1,3)glucan synthase, and affects the biosynthesis of chitin and β(1,3)glucan . This interaction likely disrupts the integrity of the fungal cell wall, leading to antifungal effects .

Biochemical Pathways

The compound’s interaction with β(1,3)glucan synthase disrupts the normal biochemical pathways involved in the synthesis of the fungal cell wall . This disruption affects the downstream production of chitin and β(1,3)glucan, leading to a weakened cell wall and potentially cell death .

Pharmacokinetics

A related study on similar compounds suggests that they meet the admet and drug-likeness requirements without any violations of lipinski’s rule of five , suggesting good bioavailability.

Result of Action

The result of N-(4-Methoxyphenyl)maleamic acid’s action is a disruption of the fungal cell wall biosynthesis, leading to antifungal effects . Additionally, the compound has been found to exhibit cytostatic activity, meaning it can inhibit cell division and growth .

Propiedades

IUPAC Name |

(Z)-4-(4-methoxyanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-16-9-4-2-8(3-5-9)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFLBHDPAUAJMZ-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Methoxyphenyl)maleamic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the spatial arrangement of N-(4-Methoxyphenyl)maleamic acid molecules in their solid state?

A1: The crystal structure analysis of N-(4-Methoxyphenyl)maleamic acid reveals that the asymmetric unit comprises two distinct molecules. [] Both molecules exhibit a nearly planar conformation, with minimal deviations from planarity observed. [] Interestingly, the maleamic acid unit and the benzene ring within each molecule are not perfectly coplanar but slightly tilted with respect to each other. [] This tilt is quantified by the dihedral angles between these two planes, measuring 3.43° and 5.79° for the two unique molecules. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine](/img/structure/B1300845.png)

![4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1300859.png)

![1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1300864.png)

![1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1300870.png)